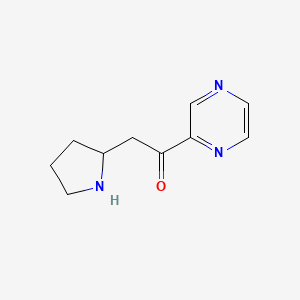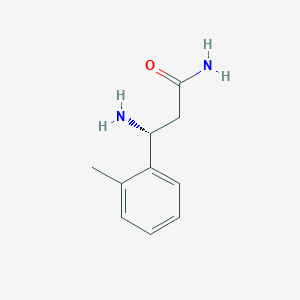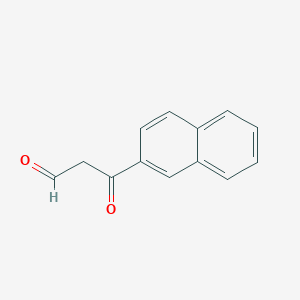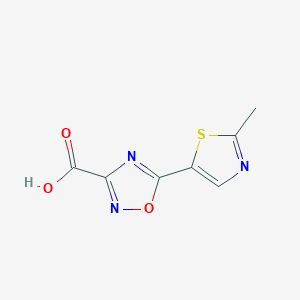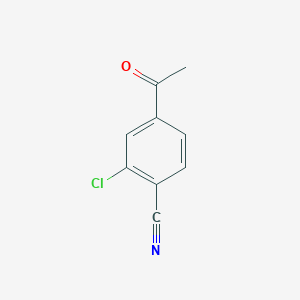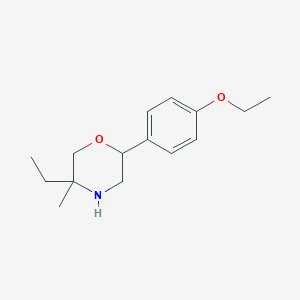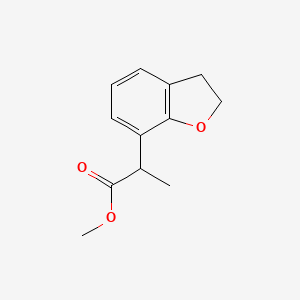![molecular formula C11H15NS B13067089 6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] is a heterocyclic compound that features a spiro linkage between a cyclopentane ring and a thieno[3,2-c]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and proceed through intermediate formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Substitution: Alkylation reactions with agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like triethylamine.
Major Products
Applications De Recherche Scientifique
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action for 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. For instance, derivatives of similar compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the spiro linkage.
Cyclopenta[b]pyridine derivatives: These compounds exhibit a wide range of biological activities and are structurally related.
Uniqueness
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] is unique due to its spiro linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development and materials science .
Propriétés
Formule moléculaire |
C11H15NS |
|---|---|
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclopentane] |
InChI |
InChI=1S/C11H15NS/c1-2-6-11(5-1)9-4-8-13-10(9)3-7-12-11/h4,8,12H,1-3,5-7H2 |
Clé InChI |
CTYJRTYRJRJJNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C3=C(CCN2)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13067012.png)
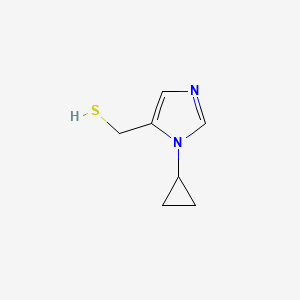
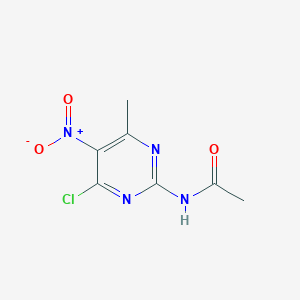
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)
![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)


